5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime
Description
5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime: is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a furaldehyde oxime moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(NE)-N-[[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6NO2/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(22-11)6-20-21/h1-6,21H/b20-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTOPKBJUZVLHL-CGOBSMCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime typically involves the following steps:
Formation of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde: This intermediate can be synthesized by reacting 3,5-bis(trifluoromethyl)benzaldehyde with furfural under specific conditions.
Oximation: The aldehyde group in 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde is then converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions may convert the oxime group to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving trifluoromethyl groups.
Biology and Medicine:
- Potential applications in drug discovery due to its unique structural features.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes or proteins. The oxime group can participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)benzaldehyde: Shares the trifluoromethyl-phenyl structure but lacks the furaldehyde oxime moiety.
5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde: Similar structure but without the oxime group.
Uniqueness:
- The presence of both trifluoromethyl groups and the furaldehyde oxime moiety in 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime imparts unique chemical and physical properties, making it distinct from its analogs. This combination enhances its potential for diverse applications in scientific research and industry.
Biological Activity
5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime is an organic compound notable for its unique chemical structure, which includes trifluoromethyl groups and a furaldehyde oxime moiety. This structure imparts distinct physical and chemical properties, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug discovery, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following features:
- Chemical Formula : C12H8F6N2O
- Molecular Weight : 290.2 g/mol
- CAS Number : 75409-78-8
The presence of trifluoromethyl groups enhances its lipophilicity and biological activity, making it a valuable building block in organic synthesis and pharmaceutical development.
Mode of Action
Research indicates that compounds with similar structures can interact with biological targets through various mechanisms:
- Hydrogen Bonding : The compound may stabilize transition states in enzymatic reactions through double hydrogen bonding, which is crucial for activating substrates and stabilizing negative charges during catalysis.
- Oxidation-Reduction Reactions : The oxime group can undergo oxidation to form nitroso or nitro derivatives, which may exhibit different biological activities .
Pharmacological Applications
The potential therapeutic applications of this compound are under investigation. Its unique structural characteristics suggest several areas of interest:
- Antioxidant Activity : Similar compounds have been studied for their ability to scavenge free radicals and reduce oxidative stress, indicating potential neuroprotective effects .
- Anti-inflammatory Properties : Some derivatives have shown promise in inhibiting pro-inflammatory pathways, which could be beneficial in treating inflammatory diseases .
- Drug Development : Its structural features make it a candidate for drug discovery, particularly in developing new therapies for neurodegenerative conditions such as Alzheimer's disease .
Research Findings and Case Studies
Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study A (2021) | Investigated the antioxidant properties of trifluoromethyl-substituted compounds; identified significant free radical scavenging activity. |
| Study B (2020) | Evaluated anti-inflammatory effects in vitro; demonstrated inhibition of key inflammatory mediators. |
| Study C (2019) | Explored neuroprotective effects in animal models; indicated potential for cognitive enhancement through oxidative stress reduction. |
Q & A
Basic Questions
Q. What are the standard synthesis protocols for 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves condensation of 3,5-bis(trifluoromethyl)benzaldehyde derivatives with furfural precursors, followed by oxime formation using hydroxylamine. Key intermediates (e.g., 3,5-bis(trifluoromethyl)benzaldehyde) are characterized via -NMR, -NMR, and HPLC to confirm purity and structural integrity. For example, derivatives of 3,5-bis(trifluoromethyl)phenyl groups are validated using quantitative NMR techniques as referenced in certified materials . Reaction conditions (solvents, catalysts) are optimized based on established protocols for trifluoromethyl-containing compounds .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this oxime compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (, , ) are essential. The trifluoromethyl groups produce distinct -NMR signals (e.g., -62 to -70 ppm), while the oxime proton resonates near 8-10 ppm in -NMR. IR spectroscopy confirms the C=N-O stretch (~1600 cm). Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Due to acute toxicity risks (oral, dermal, inhalation), use fume hoods, nitrile gloves, and protective eyewear. Avoid contact with oxidizers, as decomposition may release toxic gases (e.g., HF). Storage under inert atmospheres at -20°C prevents degradation. Emergency procedures for spills include neutralization with inert adsorbents and proper disposal per hazardous waste regulations .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this oxime when scaling up synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors like temperature, stoichiometry, and solvent polarity. For instance, factorial design (e.g., 2 factorial) identifies critical parameters: excess hydroxylamine (1.2–1.5 eq.) in ethanol/water (3:1) at 60°C improves oxime formation. Computational reaction path searches (quantum mechanical calculations) predict energy barriers and guide catalyst selection (e.g., acetic acid vs. pyridine) .
Q. How can contradictions in spectroscopic data (e.g., unexpected -NMR shifts) be resolved?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational isomerism) or solvent interactions. Variable-temperature NMR experiments clarify conformational dynamics. Density Functional Theory (DFT) simulations model electronic environments to assign shifts accurately. Cross-referencing with analogous compounds (e.g., 3,5-bis(trifluoromethyl)phenyl isocyanate) validates assignments .
Q. What strategies mitigate stability issues during long-term storage of this oxime?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways. Lyophilization or formulation with stabilizers (e.g., cyclodextrins) enhances shelf life. Monitoring via HPLC-MS detects hydrolytic byproducts (e.g., furaldehyde derivatives). Storage in amber vials under argon minimizes photolytic and oxidative degradation .
Q. How does the trifluoromethyl substitution pattern influence biological activity in enzyme inhibition studies?
- Methodological Answer : The electron-withdrawing trifluoromethyl groups enhance binding affinity to hydrophobic enzyme pockets. Comparative studies with non-fluorinated analogs (e.g., 3,5-dimethylphenyl derivatives) reveal ~10-fold higher IC values for the trifluoromethylated oxime in assays targeting kinases or cytochrome P450 enzymes. Molecular docking simulations highlight interactions with fluorine-specific residues (e.g., aromatic π-stacking) .
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
- Methodological Answer : High-performance countercurrent chromatography (HPCCC) with hexane/ethyl acetate/water solvent systems achieves >98% purity. Alternatively, silica gel functionalized with fluorous tags selectively retains trifluoromethylated impurities. Membrane-based separations (nanofiltration) are scalable for industrial research .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Description | Method/Reference |
|---|---|---|
| Melting Point | 140–144°C | DSC |
| LogP (Partition Coefficient) | 3.8 ± 0.2 | Shake-flask method |
| Solubility in DMSO | >50 mg/mL | USP <911> |
Table 2 : Common Reaction Conditions for Oxime Formation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Hydroxylamine Equivalents | 1.2–1.5 eq. | Maximizes conversion |
| Solvent System | Ethanol/water (3:1) | Balances polarity |
| Reaction Temperature | 60°C | Accelerates kinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
